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molecular formula C14H17NO3 B1369795 Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate

Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate

Cat. No. B1369795
M. Wt: 247.29 g/mol
InChI Key: FBONSGPCRUJYPK-UHFFFAOYSA-N
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Patent
US07160887B1

Procedure details

A mixture in tetrahydrofuran (50 ml) of ethyl 4-[4-(ethoxycarbonylmethyl)phenyl]aminobutanoate (2.4 g. 8.3 mmols) and sodium hydride (oily) (0.5 g, 12 mmols) was stirred, while heated under reflux, for 18 hours. The reaction mixture was poured into water, and extracted with ethyl acetate. The extract was washed with brine, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the residue was purified through silica gel column chromatography to give a solid of ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate (1.2 g, 59%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[4-(ethoxycarbonylmethyl)phenyl]aminobutanoate
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:14][CH2:15][CH2:16][C:17]([O:19]CC)=O)=[CH:9][CH:8]=1)=[O:5])[CH3:2].[H-].[Na+].O>O1CCCC1>[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:14][CH2:15][CH2:16][C:17]2=[O:19])=[CH:9][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
ethyl 4-[4-(ethoxycarbonylmethyl)phenyl]aminobutanoate
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(=O)CC1=CC=C(C=C1)NCCCC(=O)OCC
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)N1C(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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